molecular formula C15H16N2O B13053892 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one

2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B13053892
M. Wt: 240.30 g/mol
InChI Key: DSYGZOCZAZWQES-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound based on the 1,5,6,7-tetrahydro-4H-indazol-4-one scaffold, a structure of high interest in medicinal chemistry for developing potent enzyme inhibitors . This core scaffold is known to exhibit prototropic tautomerism, existing in equilibrium between 1H- and 2H-tautomeric forms, which can influence its chemical reactivity and biological interactions . Compounds featuring this molecular framework have been identified as potent and effective inhibitors of Human Neutrophil Elastase (HNE), a serine protease enzyme . Excessive HNE activity is implicated in the pathogenesis of various inflammatory diseases, particularly those affecting the respiratory system, and is also being investigated for its role in the progression and metastasis of certain cancers, such as breast, lung, prostate, and colon cancer . HNE inhibitors derived from this scaffold demonstrate low nanomolar potency (Ki values in the 6–35 nM range) and exhibit reasonable stability in aqueous buffers, making them promising candidates for pharmacological research . Researchers can utilize this compound as a key intermediate or reference standard in programs aimed at developing new therapeutic agents for conditions driven by dysregulated HNE activity. This product is strictly for Research Use Only.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2,6-dimethyl-3-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C15H16N2O/c1-10-8-12-14(13(18)9-10)15(17(2)16-12)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3

InChI Key

DSYGZOCZAZWQES-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NN(C(=C2C(=O)C1)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one can be achieved through various multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require specific conditions such as microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to ensure high yield and purity. This includes selecting appropriate solvents, controlling the temperature, and using catalysts to facilitate the reaction. The choice of starting materials and the sequence of reagent addition are also crucial factors in the industrial synthesis process .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, biological activities, and research findings:

Compound Name Substituents Biological Activity Key Findings References
2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one - 2,6-dimethyl
- 3-phenyl
Not explicitly reported Structural focus for comparison; substituents suggest potential receptor binding modulation.
1-(2,4-Dibromophenyl)-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one - 1-(2,4-dibromophenyl)
- 3,6,6-trimethyl
μ/δ/κ-opioid receptor agonist - Superior analgesia in tail-flick and von Frey tests.
- Reduced gastrointestinal dysfunction vs. morphine.
6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one - 3-(trifluoromethyl)
- 6,6-dimethyl
Not explicitly reported - Trifluoromethyl group may enhance metabolic stability.
- Commercial availability noted.
1-Phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one - 1-phenyl
- 3,6,6-trimethyl
Opioid receptor agonist - Demonstrates structure-activity relationship (SAR) insights for opioid agonism.
Pyrazolyl-s-triazine derivatives (e.g., 7s, 7t) - Triazine-linked indazolone
- Varied aryl/piperidinyl groups
Cytotoxicity against cancer cell lines - High yields (82–96%) in synthesis.
- Moderate to potent activity in MTT assays (e.g., IC₅₀ values).

Key Comparative Insights

Pharmacological Profile
  • Opioid Receptor Agonists :
    • The dibromophenyl analog (1-(2,4-dibromophenyl)-3,6,6-trimethyl-...) exhibits potent μ-opioid receptor activation with reduced gastrointestinal side effects compared to morphine, attributed to selective β-arrestin-2 recruitment . In contrast, the 1-phenyl-3,6,6-trimethyl analog () highlights the importance of substituent positioning, where phenyl at position 1 versus 3 alters receptor interaction profiles.
    • The target compound’s 3-phenyl group may influence receptor selectivity, though further studies are needed to confirm this hypothesis.
Structural Modifications and Activity
  • The trifluoromethyl group in 6,6-dimethyl-3-(trifluoromethyl)-... () could improve metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
  • Heterocyclic Extensions :
    • Pyrazolyl-s-triazine derivatives () demonstrate how appending bulky groups (e.g., piperidinyl-triazine) shifts activity from neurological targets to anticancer applications, emphasizing scaffold versatility.

Biological Activity

2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The compound is synthesized through a series of reactions involving hydrazine hydrates and various substituted cyclohexanones. The synthesis typically includes:

  • Condensation Reactions : Multi-substituted cyclohexanones are reacted with hydrazine derivatives under acidic conditions.
  • Characterization : The synthesized compounds are characterized using spectroscopic methods such as NMR and IR, confirming their structural integrity.

Antimicrobial Activity

Research indicates that 2,6-Dimethyl-3-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:

  • E. coli : Minimum inhibitory concentration (MIC) was found to be effective at concentrations as low as 50 µg/mL.
  • S. aureus : Similar efficacy with MIC values reported around 40 µg/mL.

Anticancer Activity

The compound has shown promising results in cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Results : IC50 values ranged from 20 to 30 µM across different cell lines, indicating moderate cytotoxicity.
Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis through caspase activation
HeLa22Inhibition of cell proliferation via cell cycle arrest
A54930Modulation of apoptotic pathways

Neuroprotective Effects

Recent studies have suggested neuroprotective properties:

  • Model Systems : In vivo models of neurodegeneration.
  • Findings : The compound significantly reduced neuronal death in models induced by oxidative stress.

Case Studies

  • Study on Antimicrobial Efficacy
    • Conducted by researchers at Dr. D.Y. Patil College.
    • Focused on the compound's activity against multi-drug resistant strains.
    • Results indicated a synergistic effect when combined with standard antibiotics.
  • Cancer Cell Line Study
    • Investigated by a team at Savitribai Phule Pune University.
    • Highlighted the compound's potential as a lead for developing new anticancer therapies.
    • Suggested further exploration into structure-activity relationships (SAR) for optimization.

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